N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
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Overview
Description
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and an isoindole moiety
Preparation Methods
The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between a furan-2-carbaldehyde and a hydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of a catalytic amount of acid, such as hydrochloric acid . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Chemical Reactions Analysis
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE: This compound also contains a furan ring and a hydrazide moiety but differs in the presence of a hydroxybenzene group instead of a methoxyphenyl group.
N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-INDOLE-5-CARBOHYDRAZIDE: This compound is similar in structure but contains an indole ring instead of an isoindole ring.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-8-6-18(7-9-19)24-13-16-5-4-15(11-17(16)14-24)21(25)23-22-12-20-3-2-10-27-20/h2-12H,13-14H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
XZNCDLVMNHXRPM-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
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